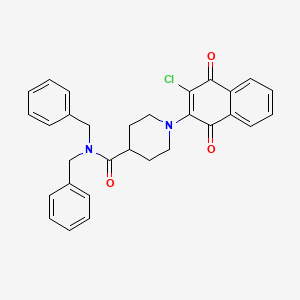

![molecular formula C15H15FN4S B3137669 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439111-27-0](/img/structure/B3137669.png)

6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

説明

The compound “6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their varied biological effects, including herbicidal and fungicidal applications, as well as anticancer and antiviral activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of β-carbonyl-substituted 1H-benzo[f]chromenes with 3-amino-1,2,4-triazoles . This provides a new avenue for the preparation of these compounds .科学的研究の応用

Molecular Self-assembly and Organic Light-emitting Properties

The design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been explored for their unique ability to self-assemble into supramolecular structures with notable organic light-emitting properties. A study by Liu et al. (2008) on a closely related compound highlighted the first occurrence of molecular self-assembly in 1,2,4-triazolo[1,5-a]pyrimidine derivatives, demonstrating their potential in the development of blue organic light-emitting devices (Liu et al., 2008).

Crystal Structure Analysis for Biological Activity Insights

Investigations into the crystal structures of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have provided insights into their potential biological activities. Canfora et al. (2010) analyzed the molecular structure in different crystal environments, revealing the significance of hydrogen bonding and π-π stacking interactions for supramolecular architecture, which could influence the compound's biological interactions and potential therapeutic applications (Canfora et al., 2010).

Anticonvulsant and Antidepressant Activities

The pharmacological profile of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been explored with some compounds showing promising anticonvulsant and antidepressant activities. Zhang et al. (2016) synthesized a series of derivatives and evaluated their effects in mice, identifying compounds with significant anticonvulsant activity and potent antidepressant properties, comparable or superior to reference drugs (Zhang et al., 2016).

Antimicrobial and Antifungal Applications

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has also been directed towards developing new antimicrobial and antifungal agents. Studies by Prakash et al. (2004) and others have demonstrated the potential of these compounds as effective antibacterial agents against a range of bacterial strains, including those resistant to commercial antibiotics, highlighting their importance in addressing the growing issue of antibiotic resistance (Prakash et al., 2004).

Enhancement of Anticancer Activity through Nanoencapsulation

The anticancer potential of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been further enhanced through innovative drug delivery methods like nanoencapsulation. Fandzloch et al. (2020) reported on the nanoencapsulation of ruthenium(ii) complexes with triazolopyrimidine in liposomes, significantly improving their efficacy against melanoma cell lines. This approach not only increased the anticancer activity but also reduced toxicity, demonstrating the compound's potential in targeted cancer therapy (Fandzloch et al., 2020).

作用機序

Target of Action

The primary target of 6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its enzymatic activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction results in the inhibition of tumor cell growth, making it a potential therapeutic agent for cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing the replication of cancer cells .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induced apoptosis within HCT cells .

生化学分析

Biochemical Properties

6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . This effect is mediated through the inhibition of CDK2, which disrupts the normal progression of the cell cycle. Additionally, the compound has been shown to influence cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and proliferation . By inhibiting this pathway, the compound can reduce cell viability and promote apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the transfer of phosphate groups to target proteins . This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), which in turn inhibits the activity of E2F transcription factors necessary for the expression of genes involved in DNA synthesis and cell cycle progression . Additionally, the compound may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The effects may diminish over time due to the development of resistance mechanisms or adaptive cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound exhibits a dose-dependent response, with a threshold effect observed at intermediate doses where the therapeutic benefits are maximized while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are subsequently excreted in the urine . The metabolic pathways involve the hydroxylation of the methylsulfanyl group and the demethylation of the dimethyl groups . These metabolic transformations can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in various cellular compartments, including the cytoplasm and nucleus . Transporters such as P-glycoprotein may also play a role in the efflux of the compound from cells, affecting its intracellular concentration and distribution .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to reach the nucleus to inhibit CDK2 and exert its effects on cell cycle progression . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function by altering its interaction with cellular proteins and targeting signals .

特性

IUPAC Name |

6-[(3-fluorophenyl)methyl]-5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4S/c1-9-13(8-11-5-4-6-12(16)7-11)10(2)20-14(17-9)18-15(19-20)21-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEHUINLYRROBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC(=NN12)SC)C)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126770 | |

| Record name | 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439111-27-0 | |

| Record name | 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439111-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3-Fluorophenyl)methyl]-5,7-dimethyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B3137586.png)

![4-(2-furyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3137593.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B3137600.png)

![5-[(4-ethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3137611.png)

![(4-fluorophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3137627.png)

![Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3137636.png)

![phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate](/img/structure/B3137645.png)

![N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide](/img/structure/B3137655.png)

![2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3137665.png)

![Ethyl 2-(methylsulfanyl)-4-{3-[(methylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B3137677.png)

![(3-Nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3137691.png)